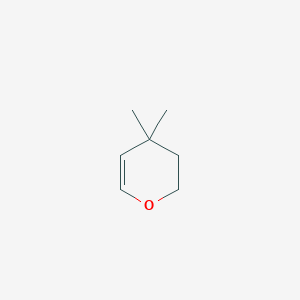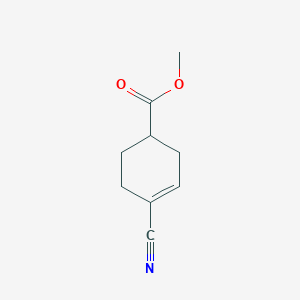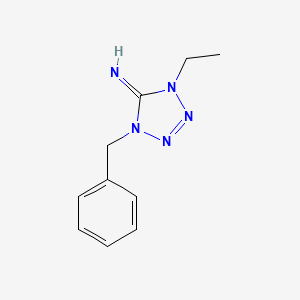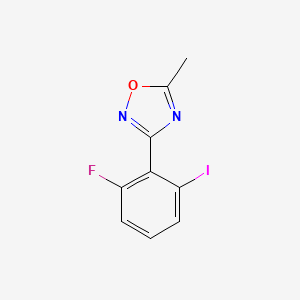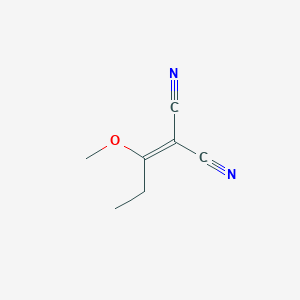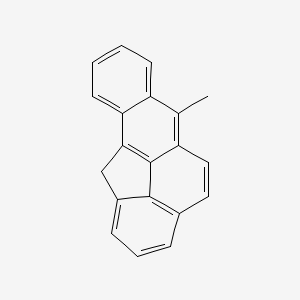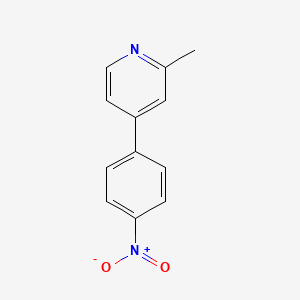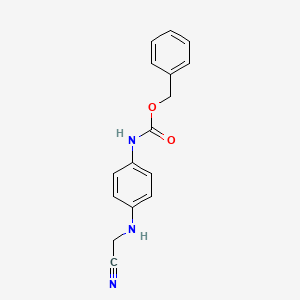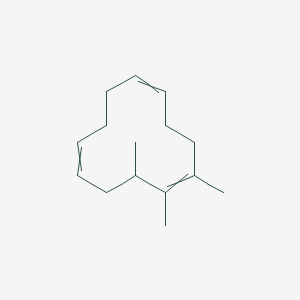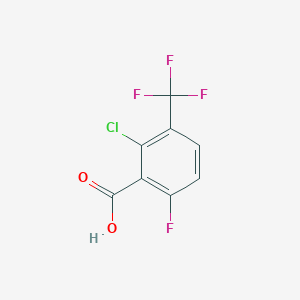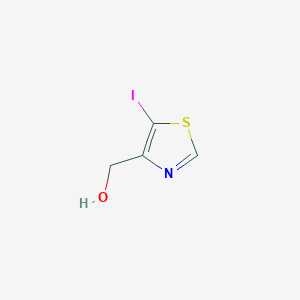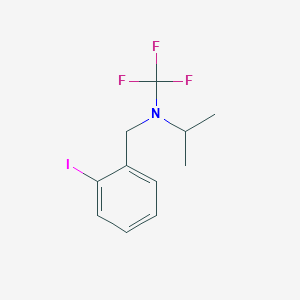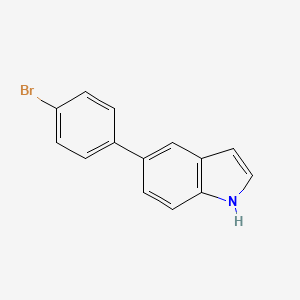
5-(4-bromophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-1H-indole: is a heterocyclic organic compound that features an indole core substituted with a bromophenyl group at the 5-position. Indoles are a significant class of compounds in organic chemistry due to their presence in many natural products and pharmaceuticals. The bromophenyl substitution adds unique properties to the molecule, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method to synthesize 5-(4-bromophenyl)-1H-indole involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative of indole.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of indole with a bromobenzene derivative.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5-(4-bromophenyl)-1H-indole can undergo oxidation reactions to form various oxidized derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Indole-5-carboxylic acid derivatives.
Reduction: 5-(4-bromophenyl)-1H-indoline.
Substitution: 5-(4-alkoxyphenyl)-1H-indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(4-bromophenyl)-1H-indole is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. It serves as a precursor for the synthesis of various heterocyclic compounds and natural product analogs .
Biology: In biological research, this compound is employed in the study of enzyme inhibition and receptor binding. Its structural similarity to natural indole derivatives makes it a valuable tool in probing biological pathways .
Medicine: Its ability to interact with biological targets such as enzymes and receptors is of significant interest .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications, including materials science and nanotechnology .
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances the compound’s binding affinity and selectivity towards these targets. Upon binding, the compound can modulate the activity of the target protein, leading to various biological effects. For example, it may inhibit enzyme activity by blocking the active site or alter receptor function by binding to the ligand-binding domain .
Vergleich Mit ähnlichen Verbindungen
5-(4-chlorophenyl)-1H-indole: Similar in structure but with a chlorine atom instead of bromine.
5-(4-fluorophenyl)-1H-indole: Contains a fluorine atom, leading to distinct electronic properties and potentially different biological interactions.
5-(4-methylphenyl)-1H-indole: The methyl group provides different steric and electronic effects compared to the bromine atom, influencing the compound’s reactivity and applications.
Uniqueness: The presence of the bromine atom in 5-(4-bromophenyl)-1H-indole imparts unique chemical and physical properties, such as increased molecular weight and altered electronic distribution. These characteristics can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable tool in research and industry .
Eigenschaften
Molekularformel |
C14H10BrN |
|---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-1H-indole |
InChI |
InChI=1S/C14H10BrN/c15-13-4-1-10(2-5-13)11-3-6-14-12(9-11)7-8-16-14/h1-9,16H |
InChI-Schlüssel |
NHWINVGNJDLXPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


